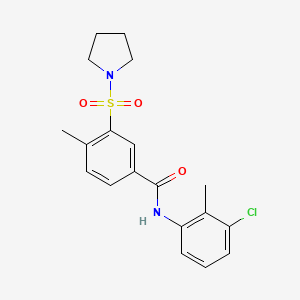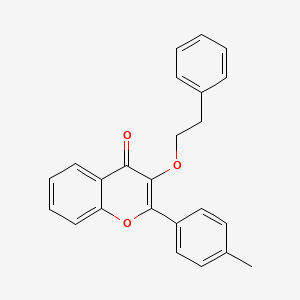
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
説明
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases. It was first developed by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the activity of receptor tyrosine kinases, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and spread of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been found to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful tool for studying receptor tyrosine kinases and their role in cancer. It can be used to inhibit specific kinases and study their effects on cancer cells. However, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has some limitations in lab experiments. It can have off-target effects on other kinases, which can complicate data interpretation. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can have variable effects depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. Another area of research is the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide treatment. Finally, there is a need for further research into the mechanisms of resistance to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, which can limit its effectiveness in some patients.
Conclusion:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a small molecule inhibitor of receptor tyrosine kinases that has shown promising results in the treatment of several types of cancer. It works by inhibiting the growth and spread of cancer cells and has several biochemical and physiological effects. While it has some limitations in lab experiments, there are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide that could lead to improved cancer treatments.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit several receptor tyrosine kinases, including VEGFR, PDGFR, KIT, FLT3, and RET, which are involved in tumor growth and angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, pancreatic cancer, and non-small cell lung cancer.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-8-9-15(12-18(13)26(24,25)22-10-3-4-11-22)19(23)21-17-7-5-6-16(20)14(17)2/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMWQKMYUIMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)

![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4852665.png)


![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)